![molecular formula C16H20N2OS B443421 (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE](/img/structure/B443421.png)
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique chemical structure This compound features a propenamide backbone with a tert-butylphenyl group and a dihydrothiazolyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE typically involves a multi-step process. The starting materials include 4-(tert-butyl)benzaldehyde and 2-aminothiazoline. The key steps in the synthesis are:
Condensation Reaction: 4-(tert-butyl)benzaldehyde reacts with 2-aminothiazoline under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: Similar in having a substituted phenyl group but differs in functional groups and overall structure.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Shares the tert-butylphenyl moiety but has a different core structure.
Uniqueness
(E)-3-[4-(TERT-BUTYL)PHENYL]-N~1~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-PROPENAMIDE is unique due to its combination of a propenamide backbone with a tert-butylphenyl group and a dihydrothiazolyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C16H20N2OS |
|---|---|
Peso molecular |
288.4g/mol |
Nombre IUPAC |
(E)-3-(4-tert-butylphenyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H20N2OS/c1-16(2,3)13-7-4-12(5-8-13)6-9-14(19)18-15-17-10-11-20-15/h4-9H,10-11H2,1-3H3,(H,17,18,19)/b9-6+ |
Clave InChI |
MKBNQMCQEMJHFS-RMKNXTFCSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NCCS2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-{4-nitrophenyl}acetamide](/img/structure/B443339.png)
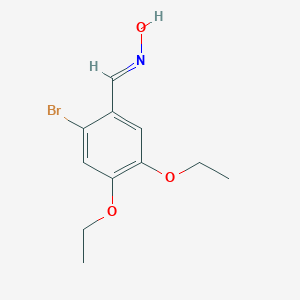
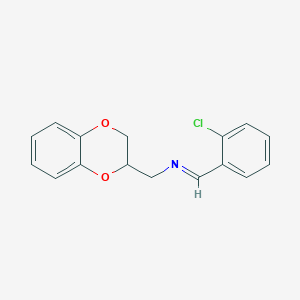
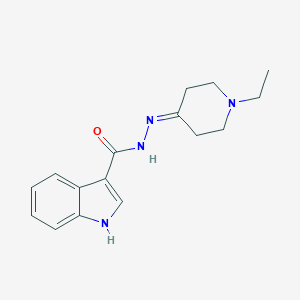
![ETHYL 4,5-DIMETHYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B443344.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B443347.png)
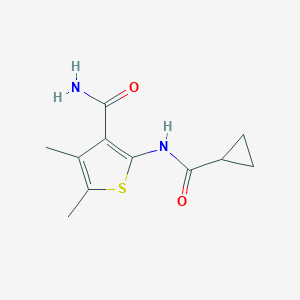
![N'-[1-(4-aminophenyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide](/img/structure/B443349.png)
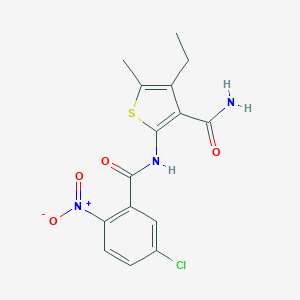
![3-[(4-Fluorophenyl)sulfanyl]-1-(4-{3-[(4-fluorophenyl)sulfanyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)-2,5-pyrrolidinedione](/img/structure/B443351.png)
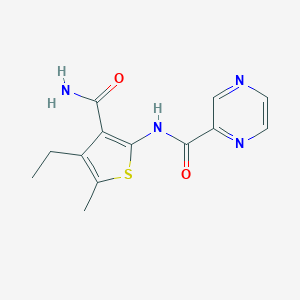
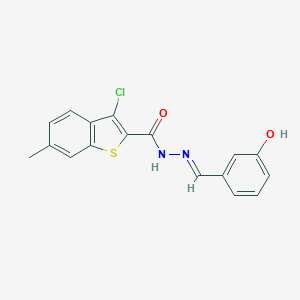
![(4E)-5-amino-4-[2-(3,4-dichlorophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B443359.png)
![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B443362.png)
